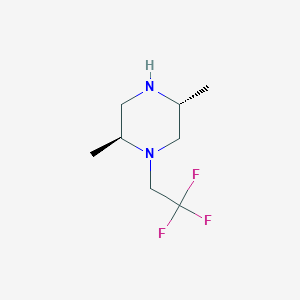

(2S,5R)-2,5-dimethyl-1-(2,2,2-trifluoroethyl)piperazine

Description

(2S,5R)-2,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is a chiral piperazine derivative characterized by the presence of two methyl groups and a trifluoroethyl group

Properties

Molecular Formula |

C8H15F3N2 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

(2S,5R)-2,5-dimethyl-1-(2,2,2-trifluoroethyl)piperazine |

InChI |

InChI=1S/C8H15F3N2/c1-6-4-13(5-8(9,10)11)7(2)3-12-6/h6-7,12H,3-5H2,1-2H3/t6-,7+/m1/s1 |

InChI Key |

NLLHLVKHFIWMIW-RQJHMYQMSA-N |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1CC(F)(F)F)C |

Canonical SMILES |

CC1CNC(CN1CC(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2,5-dimethyl-1-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S,5R)-2,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5R)-2,5-dimethyl-1-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the chiral centers contribute to its stereospecific interactions. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

- (2S,5R)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine

- (2S,5R)-2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazine

Uniqueness

Compared to similar compounds, (2S,5R)-2,5-dimethyl-1-(2,2,2-trifluoroethyl)piperazine is unique due to its specific stereochemistry and the presence of both methyl and trifluoroethyl groups

Biological Activity

(2S,5R)-2,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's unique structure, characterized by the trifluoroethyl group and the dimethyl piperazine core, suggests a diverse range of interactions with biological targets.

- Chemical Formula : C10H16F3N

- Molecular Weight : 215.24 g/mol

- IUPAC Name : (2S,5R)-2,5-dimethyl-1-(2,2,2-trifluoroethyl)piperazine

Biological Activity Overview

Research indicates that compounds related to piperazine structures often exhibit significant biological activities, including effects on neurotransmitter systems and receptor interactions.

1. Opioid Receptor Agonism

One notable study identified related piperazine derivatives as potent agonists of both micro and delta opioid receptors. For instance, a compound with a similar structure demonstrated EC50 values of 0.67 nM at the micro receptor and 1.1 nM at the delta receptor in guinea pig ileum assays . This suggests that (2S,5R)-2,5-dimethyl-1-(2,2,2-trifluoroethyl)piperazine may also exhibit similar receptor affinity and could be explored for analgesic properties.

2. Dopaminergic and Serotonergic Activity

Piperazine derivatives have been studied for their dopaminergic and serotonergic activities. The presence of the trifluoroethyl group could enhance interaction with dopamine D2 and serotonin 5-HT1A receptors. These interactions are crucial for developing treatments for disorders such as depression and schizophrenia.

Case Studies and Research Findings

Several studies have assessed the biological activity of piperazine derivatives:

Structure-Activity Relationship (SAR)

The structural modifications in piperazine derivatives significantly influence their biological activity. The trifluoroethyl group is hypothesized to enhance lipophilicity and receptor binding affinity. Comparative studies indicate that small changes in substituents can lead to substantial differences in pharmacological profiles.

Toxicological Profile

Preliminary toxicity assessments indicate that many piperazine derivatives exhibit low toxicity levels at therapeutic doses. However, comprehensive toxicological evaluations are necessary to ensure safety before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.